molecular formula C20H24O7 B11052283 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butane-1,3-diol

4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butane-1,3-diol

Cat. No. B11052283
M. Wt: 376.4 g/mol
InChI Key: GOTFIRGWZMBRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butane-1,3-diol is an organic compound that belongs to the class of benzodioxoles. These compounds are characterized by a benzene ring fused with a dioxole ring. The presence of methoxy groups and a butane-1,3-diol moiety adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butane-1,3-diol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: Starting with a benzene derivative, the dioxole ring can be formed through cyclization reactions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide and a base.

    Attachment of the Butane-1,3-diol Moiety: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the butane-1,3-diol structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the butane-1,3-diol moiety.

    Reduction: Reduction reactions may target the benzodioxole ring or the methoxy groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its potential interactions with enzymes or other biological molecules.

Medicine

The compound could have potential medicinal applications, such as in the development of new drugs or therapeutic agents.

Industry

In an industrial context, it might be used in the production of polymers, resins, or other materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved could include signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-phenylbutane-1,3-diol: Similar structure but without the methoxy group on the phenyl ring.

    4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)butane-1,3-diol: Similar structure but with a hydroxy group instead of a methoxy group.

properties

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butane-1,3-diol

InChI

InChI=1S/C20H24O7/c1-23-15-6-4-12(5-7-15)16(22)10-14(21)8-13-9-17(24-2)19-20(18(13)25-3)27-11-26-19/h4-7,9,14,16,21-22H,8,10-11H2,1-3H3

InChI Key

GOTFIRGWZMBRTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(CC2=CC(=C3C(=C2OC)OCO3)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.